6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C17H12BrNO2 and a molecular weight of 342.19 g/mol . Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important compounds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
- 6-Bromo-3-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the bromine atom and the 3-methylphenyl group can enhance its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWCFAFCACSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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